![molecular formula C21H19F B13409275 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 82832-61-9](/img/structure/B13409275.png)
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound with the molecular formula C17H15F It is a derivative of benzene, where a fluorine atom and a propylphenyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propylphenylboronic acid and 1-fluoro-4-iodobenzene.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.
Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.
Scientific Research Applications
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application
Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.
Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-fluoro-4-[4-(4-fluorophenyl)phenyl]benzene: Similar structure but with an additional fluorine atom.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: A related compound with an ethyl group instead of a propyl group.
Uniqueness
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the fluorine atom at specific positions influences its reactivity and interactions with other molecules.
Properties
CAS No. |
82832-61-9 |
|---|---|
Molecular Formula |
C21H19F |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChI Key |
HIJVBKASVVNKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


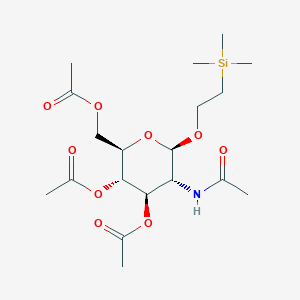
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)

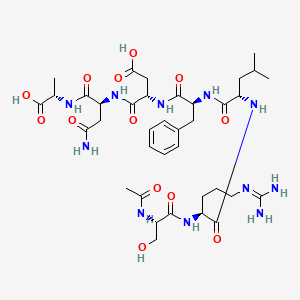
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
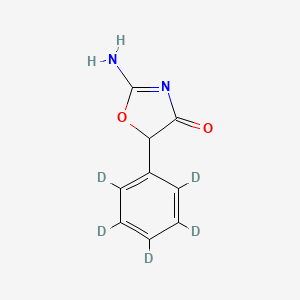

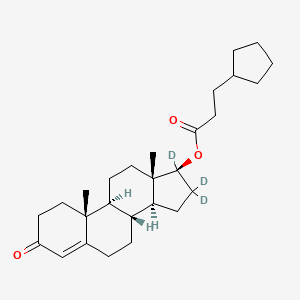
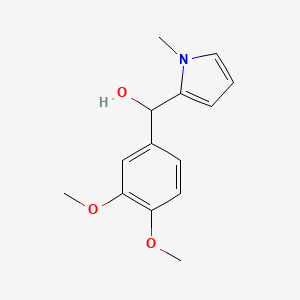
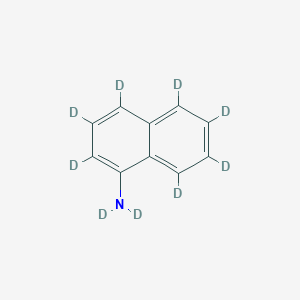
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
